molecular formula C7H12N2O B14025625 8-Amino-5-azaspiro[3.4]octan-6-one

8-Amino-5-azaspiro[3.4]octan-6-one

Cat. No.: B14025625
M. Wt: 140.18 g/mol
InChI Key: OCICUCCDLZWDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-5-azaspiro[3.4]octan-6-one is a spirocyclic compound characterized by a bicyclic structure where a five-membered ring (containing nitrogen at position 5) and a three-membered ring are fused at a single atom.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

8-amino-5-azaspiro[3.4]octan-6-one

InChI

InChI=1S/C7H12N2O/c8-5-4-6(10)9-7(5)2-1-3-7/h5H,1-4,8H2,(H,9,10)

InChI Key

OCICUCCDLZWDQH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CC(=O)N2)N

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Outline

Step Reaction Description Reagents/Conditions Yield / Notes
1. Acylation Reaction of amino-substituted cycloalkane alcohol with chloroacetyl chloride in presence of base Base: triethylamine or potassium carbonate; Solvent: dichloromethane or acetonitrile; Temperature: ≤10 °C, then room temperature; Time: ~16 h High conversion; purification by column chromatography
2. Cyclization Intramolecular cyclization via base-induced ring closure Base: sodium hydride or n-butyl lithium; Solvent: anhydrous tetrahydrofuran; Temperature: 0 °C to room temperature; Time: 2 h Yields ~69%; yellow solid obtained after purification
3. Reduction Reduction of intermediate to open or modify functional groups Reducing agent: lithium aluminum hydride; Solvent: inert atmosphere; Temperature: 10–30 °C; Time: 2–24 h Molar ratio compound to reducing agent: 1:1–5 (preferably 1:1.1–2)
4. Deprotection (Hydrogenation) Removal of protecting groups (e.g., benzyl) via catalytic hydrogenation Catalyst: Pd/C; H2 pressure: 20–100 psi; Temperature: 20–50 °C; Time: 8–20 h; Activator: acetic acid (optional) Final product obtained with good purity and yield

This sequence is adaptable for the synthesis of this compound by selecting appropriate starting materials and optimizing reaction conditions.

Representative Experimental Procedure (Adapted)

  • Acylation: To a cooled solution (≤10 °C) of 3-((benzylamino)methyl)oxetan-3-ol in dichloromethane, triethylamine is added followed by slow addition of chloroacetyl chloride. The mixture is stirred at room temperature for 16 hours. The product is isolated by solvent removal and column chromatography.

  • Cyclization: The acylated intermediate is dissolved in anhydrous tetrahydrofuran, and sodium hydride is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 2 hours. After quenching and extraction, the cyclized product is purified.

  • Reduction: The cyclized intermediate is treated with lithium aluminum hydride in an inert atmosphere at 10–30 °C for up to 24 hours to reduce carbonyl or other reducible groups.

  • Deprotection: The reduced product undergoes catalytic hydrogenation under 20–100 psi hydrogen pressure with Pd/C catalyst at 20–50 °C for 8–20 hours, optionally in the presence of acetic acid, to remove benzyl protecting groups and yield the free amine.

  • Salt Formation (Optional): The free amine can be converted into its oxalate or other acid salts by treatment with appropriate acids (e.g., oxalic acid, hydrochloric acid) in suitable solvents to improve stability and handling.

Reaction Conditions and Optimization Parameters

Parameter Range / Options Remarks
Bases for Acylation Triethylamine, Pyridine, Diisopropylethylamine, Potassium carbonate Choice affects reaction rate and side reactions
Solvents for Acylation Dichloromethane, Acetonitrile Solvent polarity influences reaction control
Bases for Cyclization Sodium hydride, Hexasilyl dimethyl amino lithium/sodium, n-Butyl lithium Strong bases required for ring closure
Reducing Agents Lithium aluminum hydride Effective for carbonyl reductions
Hydrogenation Conditions 20–100 psi H2, 20–50 °C, 8–20 h Acetic acid can act as an activator
Purification Column chromatography (silica gel) Petroleum ether/ethyl acetate gradient

Comparative Analysis of Synthetic Routes

Route Starting Material Key Steps Advantages Limitations
Annulation of Cyclopentane Ring Amino-substituted azetidinone derivatives Acylation, cyclization, reduction, deprotection Uses readily available materials; good yields; minimal chromatography Requires strong bases and controlled conditions
Annulation of Azetidinone Ring Cyclopentane derivatives Similar multi-step approach Flexibility in ring construction Potential for side reactions during cyclization

Both routes emphasize the importance of controlling temperature, stoichiometry, and reaction atmosphere to maximize yield and purity.

Research Data and Yields Summary

Step Yield (%) Purity (%) Notes
Acylation >90% (crude) High after purification TLC monitoring effective
Cyclization ~69% isolated >95% Yellow solid, purified by chromatography
Reduction Quantitative to high >95% Reaction time critical
Deprotection 60–80% >97% Hydrogenation conditions optimized

These yields are consistent with reported literature and patent data, indicating reliable reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-Amino-5-azaspiro[3.4]octan-6-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-Amino-5-azaspiro[3.4]octan-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Amino-5-azaspiro[3.4]octan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. Detailed studies are required to elucidate the exact mechanisms and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Azaspiro[3.4]octan-6-one (Base Structure)

  • Molecular Formula: C₇H₁₁NO
  • Molecular Weight : 125.17 g/mol
  • CAS : 84565-28-6
  • Key Features: The parent compound lacks the amino group, making it less polar and reactive. It serves as a precursor for synthesizing derivatives like 8-amino-substituted analogs .
  • Applications : Used in organic synthesis for spirocyclic scaffolds.

5-Oxa-7-azaspiro[3.4]octan-6-one

  • Molecular Formula: C₆H₉NO₂
  • Molecular Weight : 127.14 g/mol
  • CAS : 27784-33-4
  • Purity ≥97% .
  • Hazards: No significant hazards reported; stored at room temperature.

(S)-8-Amino-6-azaspiro[3.4]octan-5-one

  • Molecular Formula : C₇H₁₂N₂O
  • Molecular Weight : 140.18 g/mol
  • CAS : 1810074-93-1
  • Key Features: The amino group is at position 8, but the nitrogen (aza) is at position 6 instead of 5. This positional isomerism affects electronic distribution and stereochemistry .
  • Storage : Requires dry storage but lacks specific hazard classifications.

5-Oxa-2,7-diazaspiro[3.4]octan-6-one

  • Molecular Formula : C₅H₈N₂O₂
  • Molecular Weight : 128.13 g/mol
  • CAS : 1446355-49-2
  • Hazards : Classified with warnings (H302, H315, H319, H335) for oral toxicity and irritation .

8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one

  • Molecular Formula : C₁₀H₁₂N₂O₃
  • Molecular Weight : 208.22 g/mol
  • CAS : 103151-23-1
  • Key Features : Incorporates a furan substituent and methyl group, enhancing lipophilicity and steric bulk. Used in specialized syntheses .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Hazards/Storage
8-Amino-5-azaspiro[3.4]octan-6-one* C₇H₁₁N₂O ~140 (estimated) N/A 8-NH₂, 5-aza, 6-ketone Likely similar to analogs (dry storage)
5-Azaspiro[3.4]octan-6-one C₇H₁₁NO 125.17 84565-28-6 5-aza, 6-ketone Stable at RT
5-Oxa-7-azaspiro[3.4]octan-6-one C₆H₉NO₂ 127.14 27784-33-4 5-oxa, 7-aza, 6-ketone Room temperature
(S)-8-Amino-6-azaspiro[3.4]octan-5-one C₇H₁₂N₂O 140.18 1810074-93-1 8-NH₂, 6-aza, 5-ketone Dry storage
5-Oxa-2,7-diazaspiro[3.4]octan-6-one C₅H₈N₂O₂ 128.13 1446355-49-2 5-oxa, 2,7-diaza, 6-ketone H302, H315, H319, H335

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.